Uridine Phosphorylase Inhibitory Potency: ANEUR (Ki = 25 nM) vs. Unsubstituted 2,2'-Anhydrouridine (Ki = 2,268 nM)
5-Ethyl-2,2'-anhydrouridine (ANEUR) is the most potent member of the 5-substituted-2,2'-anhydrouridine series, with an apparent Ki value of 25 nM against uridine phosphorylase [1]. In direct comparison, the unsubstituted parent compound 2,2'-anhydrouridine (cyclouridine) exhibits an apparent Ki of 2.268 µM (2,268 nM) against mammalian uridine phosphorylase . This represents an approximately 91-fold greater inhibitory potency for ANEUR relative to its unsubstituted analog. ANEUR is a competitive inhibitor with respect to uridine as substrate and is not itself a substrate of the enzyme [1].
| Evidence Dimension | Apparent inhibition constant (Ki) for uridine phosphorylase |
|---|---|
| Target Compound Data | ANEUR: Ki(app) = 25 nM (also reported as 99 nM against Sarcoma 180 UrdPase) |
| Comparator Or Baseline | 2,2'-Anhydrouridine (Cyclouridine): Ki(app) = 2.268 µM (2,268 nM) against mammalian UrdPase |
| Quantified Difference | Approximately 91-fold greater potency (25 nM vs. 2,268 nM) |
| Conditions | Competitive inhibition assay with uridine as substrate; enzyme source: mammalian (rat) uridine phosphorylase for cyclouridine; Sarcoma 180 / general mammalian UrdPase for ANEUR |
Why This Matters
For procurement decisions, the ~91-fold potency advantage means that substantially less compound is required to achieve equivalent enzyme inhibition in experimental systems, reducing both cost-per-experiment and potential off-target effects from high-concentration dosing.
- [1] Veres Z, Szabolcs A, Szinai I, Dénes G, Kajtár-Peredy M, Otvös L. 5-Substituted-2,2'-anhydrouridines, potent inhibitors of uridine phosphorylase. Biochem Pharmacol. 1985;34(10):1737-40. PMID: 4004890. View Source
